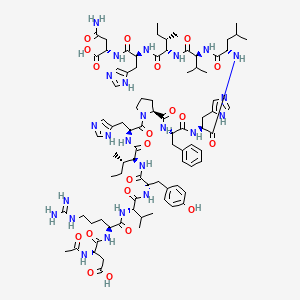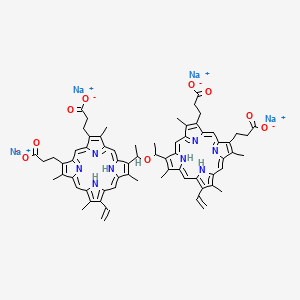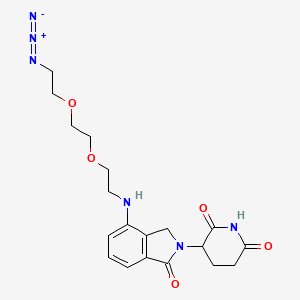![molecular formula C21H25ClN2O4 B12373359 5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UK4b is a highly selective inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This compound exhibits significant anti-inflammatory and analgesic properties and has shown the capability to inhibit the growth of abdominal aortic aneurysms in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK4b involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of UK4b would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
UK4b undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
UK4b has a wide range of scientific research applications, including:
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in inflammation and pain.
Medicine: Explored as a potential therapeutic agent for treating conditions like abdominal aortic aneurysms and chronic pain.
Mechanism of Action
UK4b exerts its effects by selectively inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is responsible for the overproduction of prostaglandin E2 (PGE2), a lipid messenger involved in the inflammatory response. By inhibiting mPGES-1, UK4b reduces the production of PGE2, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
KD001: Another potent mPGES-1 inhibitor with similar anti-inflammatory and analgesic effects.
Ceftriaxone: An FDA-approved drug identified as a potent mPGES-1 inhibitor.
Uniqueness of UK4b
UK4b is unique in its high selectivity and potency for inhibiting mPGES-1. This selectivity reduces the risk of side effects associated with non-selective inhibitors, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H25ClN2O4 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
5-[[3-chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H25ClN2O4/c22-17-13-15(12-16-19(25)23-21(27)24-20(16)26)9-10-18(17)28-11-5-4-8-14-6-2-1-3-7-14/h9-10,12-14H,1-8,11H2,(H2,23,24,25,26,27) |
InChI Key |
WNVDLSYMUWMZRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1',4'-Diphenyl-7'-thiophen-3-ylspiro[cyclohexane-1,5'-pyrrolo[3,4-d]pyridazine]](/img/structure/B12373287.png)
![(3R,4R,5R,6S)-2-[(2R,4R,5R,6R)-6-[[(4aR,6aS,6bR,8S,8aS,14bS)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12373290.png)










